1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound classified as a pyrazole derivative. This compound features a complex structure that includes a pyrazole ring, a nitro group, and a carboxylic acid functional group, making it of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is with a molecular weight of approximately 236.66 g/mol .
The synthesis of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid typically involves several key steps:
These methods are characterized by their ability to produce the desired compound with high yields and purity, utilizing various reagents and conditions tailored to specific steps in the synthesis.
The molecular structure of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is defined by its distinct functional groups:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 236.66 g/mol |
IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid |
InChI | InChI=1S/C11H9ClN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid in synthetic organic chemistry.
The mechanism of action for 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is not fully elucidated but may involve:
Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties through these mechanisms .
The physical properties of 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid include:
Chemical properties include:
These properties are crucial for understanding how this compound behaves in different environments and its potential applications in scientific research.
1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2